molecular formula C18H24N2O4 B3293014 5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one CAS No. 883291-40-5

5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B3293014
CAS No.: 883291-40-5
M. Wt: 332.4 g/mol
InChI Key: BPUYSIPRWPKIIZ-UHFFFAOYSA-N
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Description

The compound 5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one is a structurally complex oxazolidinone derivative characterized by:

  • Oxazolidinone core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.
  • 3-[2-(5-methoxy-1H-indol-3-yl)ethyl] side chain: This moiety introduces an indole-based aromatic system with a methoxy group, which is often associated with bioactivity in medicinal chemistry (e.g., serotonin receptor interactions) . 5-ethyl group: A hydrophobic substituent that may affect lipophilicity and membrane permeability.

Properties

IUPAC Name

5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-17(2)18(3,22)20(16(21)24-17)9-8-12-11-19-15-7-6-13(23-4)10-14(12)15/h6-7,10-11,19,22H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUYSIPRWPKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC2=CNC3=C2C=C(C=C3)OC)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130744
Record name 5-Ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-40-5
Record name 5-Ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883291-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one, also known as IKB29140, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of IKB29140 is C22H30N2O4C_{22}H_{30}N_{2}O_{4} with a molecular weight of 386.49 g/mol. The compound features an oxazolidinone ring, which is significant in its biological activity.

PropertyValue
Molecular FormulaC22H30N2O4
Molecular Weight386.49 g/mol
InChI KeyBQEJZCFBHQSZLN-UHFFFAOYSA-N
SpectraBase Compound IDGOshbtfdSpu

Antimicrobial Properties

Research indicates that oxazolidinones like IKB29140 exhibit antimicrobial properties, particularly against Gram-positive bacteria. The structure of IKB29140 suggests it may interact with bacterial ribosomes, inhibiting protein synthesis. Studies have shown that modifications in the oxazolidinone structure can lead to enhanced antibacterial activity against resistant strains.

  • Mechanism of Action : The primary mechanism involves binding to the 50S subunit of the bacterial ribosome, preventing peptide bond formation and thus inhibiting protein synthesis.
  • Case Studies : In vitro studies have demonstrated that IKB29140 has activity against various strains of Staphylococcus aureus and Enterococcus faecium, showing promise as a treatment for infections caused by these pathogens.

Cytotoxicity and Selectivity

The selectivity of IKB29140 towards bacterial cells over mammalian cells is crucial for its therapeutic potential. Preliminary cytotoxicity assays indicate that the compound exhibits low toxicity to human cell lines while maintaining significant antibacterial efficacy.

Structure–Activity Relationship (SAR)

Understanding the SAR of IKB29140 is critical for optimizing its biological activity. Modifications to the oxazolidinone core and substituents can influence its interaction with bacterial targets.

Key Findings from SAR Studies:

  • Substituents at the 5-position of the indole ring enhance binding affinity to bacterial ribosomes.
  • The ethyl group at the 4-position of the oxazolidinone ring contributes to improved solubility and bioavailability.

Recent Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of IKB29140. These investigations aim to identify more potent analogs with broader-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid.
  • Resistance Mechanisms : Research into resistance mechanisms has revealed insights into how structural modifications can overcome existing bacterial resistance to traditional oxazolidinones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one with analogous compounds identified in the evidence:

Compound Key Structural Differences Functional Implications Source
This compound (Target Compound) Contains 4-hydroxy, 4,5-dimethyl, and indole-ethyl substituents. Enhanced steric bulk and potential for π-π interactions due to indole moiety.
(S)-4-benzyl-N-(5-methoxy-5-oxopentanoyl)-5,5-dimethyl-1,3-oxazolidin-2-one (Compound 69i) Replaces indole-ethyl group with a benzyl and glutaryl chain. Increased hydrophilicity; likely reduced aromatic interactions compared to target compound.
4-[[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one (T3D2748) Features a dimethylaminoethyl-indole substituent instead of methoxyindole-ethyl. Basic amine group may enhance solubility and receptor binding affinity.
3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one Oxazolidinone replaced with indolinone; lacks ethyl and methyl groups. Polar hydroxy and amino groups may favor hydrogen bonding.
5-(5-fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one (Compound 2) Imidazolidinone core with fluorinated indole; lacks ethyl and hydroxy groups. Fluorine substitution may improve metabolic stability and bioavailability.

Key Observations:

Indole Modifications: The target compound’s 5-methoxyindole group distinguishes it from fluorinated (Compound 2) or dimethylaminoethyl-substituted (T3D2748) indole derivatives.

Oxazolidinone Core Variations: The 4-hydroxy and 4,5-dimethyl substituents in the target compound are absent in analogs like Compound 69i, which instead has a glutaryl chain. This suggests divergent applications—antimicrobial (common for oxazolidinones) vs. enzyme inhibition (linked to acylated derivatives) .

Hydrophobic vs. Polar Groups: The 5-ethyl group in the target compound contrasts with polar substituents in T3D2748 (dimethylaminoethyl) or Compound 13 (hydroxy and amino groups), implying differences in pharmacokinetic profiles.

Research Findings and Implications

  • Antimicrobial Activity: Oxazolidinones with hydrophobic substituents (e.g., 5-ethyl) often exhibit enhanced Gram-positive bacterial inhibition .
  • Synthetic Challenges : The steric hindrance from 4,5-dimethyl and indole-ethyl groups may complicate synthesis, necessitating advanced methods like those described in SHELX crystallography tools .

Q & A

[Basic] What are the standard synthetic routes for 5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Refluxing in ethanol or acetic acid medium to promote cyclization, as seen in analogous oxazolidinone and thiazolidinone syntheses .
  • Use of sodium acetate as a catalyst to facilitate imine or enamine formation .
  • Recrystallization from DMF/ethanol or acetic acid mixtures to purify intermediates and the final product .
    Critical conditions include pH control (to avoid undesired side reactions) and temperature optimization (e.g., reflux at 80–100°C for 2–5 hours) .

[Advanced] How can researchers optimize reaction yields and selectivity during the multi-step synthesis of this compound?

Optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance regioselectivity in cyclization steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/acetic acid mixtures enhance crystallization .
  • Stepwise monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
  • Temperature gradients : Gradual heating during reflux minimizes decomposition of thermally sensitive indole moieties .

[Advanced] What analytical techniques are most reliable for confirming the structural integrity and purity of this compound, and how should conflicting spectral data be resolved?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and confirms substitution patterns, particularly for the indole and oxazolidinone moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns to rule out impurities .
  • X-ray crystallography : Resolves ambiguous stereochemistry when single crystals are obtainable .
    For conflicting
    • Cross-validate using multiple techniques (e.g., compare NMR coupling constants with X-ray data).
    • Re-purify samples to exclude contaminants affecting spectral clarity .

[Basic] What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

[Advanced] How should researchers design experiments to evaluate the bioactivity of this compound, and what controls are necessary to ensure validity?

  • Dose-response assays : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values .
  • Positive/Negative controls : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) and vehicle-only samples .
  • Replicates : Use ≥3 biological replicates with randomized block designs to account for batch variability .
  • Mechanistic studies : Pair bioactivity data with molecular docking simulations to hypothesize binding modes to target proteins (e.g., indole-interacting enzymes) .

[Advanced] What strategies are effective in resolving stereochemical challenges during the synthesis of such oxazolidinone derivatives?

  • Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans auxiliaries) to enforce stereoselectivity during cyclization .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective C–N bond formation .
  • Dynamic kinetic resolution : Use conditions where racemization and selective crystallization occur simultaneously .
  • Stereochemical validation : Combine NOESY NMR (to assess spatial proximity of substituents) and circular dichroism (CD) for absolute configuration determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one
Reactant of Route 2
5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one

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